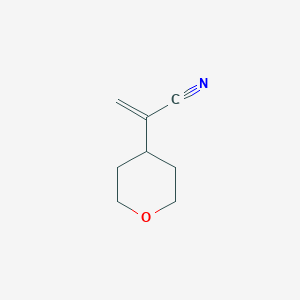

2-(Oxan-4-yl)prop-2-enenitrile

Description

2-(Oxan-4-yl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a tetrahydropyran (oxane) ring at the β-position of the acrylonitrile backbone. This compound combines the electron-withdrawing nitrile group with the electron-donating oxane moiety, creating a conjugated system that influences its electronic, optical, and reactivity properties. The oxan-4-yl substituent may enhance solubility in polar solvents compared to purely aromatic analogs, making it a candidate for applications in organic electronics or medicinal chemistry.

Properties

IUPAC Name |

2-(oxan-4-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(6-9)8-2-4-10-5-3-8/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQCROVTYBCURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)prop-2-enenitrile typically involves the reaction of oxan-4-yl derivatives with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(Oxan-4-yl)prop-2-enenitrile finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)prop-2-enenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The oxan-4-yl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-(Oxan-4-yl)prop-2-enenitrile lies in its oxane ring, which contrasts with the aromatic or heteroaromatic substituents in analogous compounds:

- Aromatic Derivatives :

- trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (): Features electron-donating methoxy and electron-withdrawing nitro groups on aromatic rings, creating a strong push-pull system.

- (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (): Contains chloro and nitro substituents, enhancing electrophilicity for charge-transfer applications.

- Heteroaromatic Derivatives: (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (): Integrates diphenylamino (electron-donor) and pyridine (electron-acceptor) groups, enabling strong π-π interactions and tunable optoelectronic properties.

Key Structural Differences :

- The oxan-4-yl group in the target compound is a saturated ether, offering conformational flexibility and moderate electron-donating effects, unlike rigid aromatic systems.

- Aromatic derivatives exhibit stronger intramolecular charge transfer (ICT) due to extended conjugation, whereas the oxane ring may limit conjugation length but improve solubility .

Physicochemical Properties

*Estimated based on analogous ether-containing systems.

Biological Activity

2-(Oxan-4-yl)prop-2-enenitrile, also known as (2Z)-3-(oxan-4-yl)prop-2-enenitrile, is an organic compound characterized by its oxane ring and nitrile functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitrile group (-C≡N) attached to a propene chain with an oxane ring. The presence of these functional groups is significant for its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor or substrate for specific enzymes, altering biochemical pathways.

- Pathway Modulation : It could influence cellular signaling pathways through its binding interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 750 |

| Candida albicans | >1500 |

These results suggest that while the compound shows promise against certain bacteria, its efficacy against fungi may be limited.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been evaluated for its effects on MCF7 breast adenocarcinoma cells. The following findings highlight its biological activity:

-

Cell Viability Assays : Using the Alamar Blue assay, researchers found that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM.

- Apoptosis Induction : Flow cytometry analysis revealed that the compound induced apoptosis in MCF7 cells, as evidenced by increased annexin V positivity.

- Reactive Oxygen Species (ROS) : The compound did not significantly increase ROS levels compared to untreated controls, suggesting a mechanism independent of oxidative stress induction.

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above the MIC values.

-

Cancer Cell Line Study :

- A study investigating the effects on various cancer cell lines demonstrated that this compound exhibited selective toxicity towards MCF7 cells while sparing normal fibroblast cells, indicating potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.